N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide is an organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its complex structure, which includes multiple benzene rings and chlorine atoms, contributing to its unique chemical properties.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO3/c1-27-19-9-5-3-7-15(19)21(26)24-18-11-10-13(22)12-16(18)20(25)14-6-2-4-8-17(14)23/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIDVUUCRUFOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzamide derivative significantly reduced tumor growth in xenograft models of breast cancer, highlighting the potential of such compounds in targeted cancer therapy .
2. Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 5.0 | COX-1 |
| Compound B | 3.5 | COX-2 |
| This compound | 4.0 | COX-1 & COX-2 |
3. Antimicrobial Activity
The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Case Study : Research published in Antimicrobial Agents and Chemotherapy indicated that derivatives exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus, emphasizing the need for further exploration in antibiotic development .
Synthetic Applications
1. Synthesis of Novel Compounds
this compound serves as a precursor for synthesizing more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
- Data Table: Synthetic Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Nucleophilic Substitution | This compound | New Benzamide Derivative |
| Coupling Reaction | This compound + Aryl Halide | Biaryl Compound |
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: This compound has a similar structure but lacks the methoxy group, which can affect its chemical properties and biological activity.
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Another similar compound with a different substitution pattern, leading to variations in its reactivity and applications.
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.
This compound is synthesized through a multi-step process involving the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with methoxybenzoyl chloride. The reaction typically requires a base such as pyridine to facilitate the formation of the amide bond while neutralizing hydrochloric acid produced during the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes, leading to disrupted cellular processes that are crucial for cancer cell proliferation. This inhibition can occur through competitive binding at the active sites of enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 (breast cancer) | 18.8 | Effective against solid tumors |
| HCT116 (colon cancer) | 29.3 | Moderate activity observed |
| K562 (leukemia) | 0.94 | Highly potent against leukemia cells |
These findings highlight its potential as a lead compound in the development of new anticancer therapies .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies indicate that it may exhibit activity against a range of bacterial strains, although detailed mechanisms and efficacy profiles require further exploration .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide and N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide, the presence of the methoxy group in this compound appears to enhance its biological activity. For instance, while both analogues share similar structures, their potency against various cancer cell lines differs significantly, suggesting that subtle modifications can lead to substantial changes in pharmacological profiles.
Case Studies and Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of benzamide derivatives, including this compound. One study highlighted that modifications at specific positions on the benzene ring could dramatically affect anticancer potency. For example, compounds with para-substituents showed reduced activity compared to their meta-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
